2,3,4,5-四氢-1H-3-苯并氮杂菲-7-胺
描述
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine and its derivatives involves versatile strategies, including intramolecular amide bond formation, tandem reduction-reductive amination reactions, and diastereoselective synthesis techniques. Rompaey et al. (2003) describe a mild and general strategy for synthesizing 2-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones, which are closely related to the compound , showcasing the synthetic versatility of this class of compounds (Rompaey et al., 2003). Bunce et al. (2004) developed an efficient, diastereoselective synthesis method for substituted and unsubstituted tetrahydro-1H-1-benzazepine-5-carboxylic esters, highlighting the intricate control over stereochemistry in the synthesis of benzazepine derivatives (Bunce et al., 2004).
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine showcases a seven-membered lactam ring, which can be prepared through intramolecular strategies. The presence of the amino function at the 7-position introduces a site for further functionalization and plays a critical role in the molecule's reactivity and physical properties.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including reductive alkylation, reductive amination, and intramolecular cycloaddition reactions. Gerritz et al. (2000) discuss two general routes to 1,4-disubstituted tetrahydro-1H-3-benzazepines, emphasizing the cis-1,4-disubstitution as a common structural motif (Gerritz et al., 2000).
科学研究应用
衍生物的合成: Bobowski 等人(1979 年)的一项研究详细介绍了制备各种 2,3,4,5-四氢-1H-苯并氮杂菲衍生物的合成程序。这些化合物具有潜在的生物活性,尽管该研究主要集中在它们的合成方法上 (Bobowski、Gottlieb、West 和 Shavel,1979 年)。
血管紧张素转换酶抑制剂: Stanton 等人(1985 年)的一篇论文探讨了 3-氨基-2-氧代-2,3,4,5-四氢-1H-1-苯并氮杂菲-1-乙酸衍生物作为血管紧张素转换酶抑制剂。这些化合物在抑制犬血管紧张素 I 升压反应方面显示出希望,表明在心血管疾病治疗中具有潜在应用 (Stanton、Watthey、Desai、Finn、Babiarz 和 Tomaselli,1985 年)。
潜在的毒蕈碱受体拮抗剂: Bradshaw 等人(2008 年)合成了四氢-[1H]-2-苯并氮杂菲-4-酮作为潜在的选择性毒蕈碱 (M3) 受体拮抗剂。研究了这些化合物在治疗与毒蕈碱受体相关的疾病方面的潜力 (Bradshaw、Evans、Fletcher、Lee、Mwashimba、Oehlrich、Thomas、Davies、Allen、Broadley、Hamrouni 和 Escargueil,2008 年)。
NR2B 选择性 NMDA 受体拮抗剂: Tewes 等人(2010 年)的研究将 7-甲氧基-2,3,4,5-四氢-1H-3-苯并氮杂菲-1-醇确定为一类新型 NR2B 选择性 NMDA 受体拮抗剂。这些发现可能对神经和精神疾病产生影响 (Tewes、Frehland、Schepmann、Schmidtke、Winckler 和 Wünsch,2010 年)。
针对 GPCR 的固相合成化合物: Boeglin、Bonnet 和 Hibert(2007 年)的一项研究开发了一种固相策略,用于合成二和三取代的苯并氮杂菲衍生物。这些化合物靶向 G 蛋白偶联受体 (GPCR),表明在药物发现和开发中具有潜力 (Boeglin、Bonnet 和 Hibert,2007 年)。
新型抗精神病药物: Hino 等人(1988 年)的一篇论文合成了 3-苯基-2-哌嗪基-5H-1-苯并氮杂菲,并发现该类中的一些化合物表现出类似于抗精神病药的活性,表明它们在治疗神经系统疾病中具有潜力 (Hino、Nagai、Uno、Masuda、Oka 和 Karasawa,1988 年)。
未来方向
属性
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXPKSAIAHLVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546777 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
CAS RN |
107393-73-7 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。